molecular formula C7H13NO4 B591878 (r)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid CAS No. 171567-86-5

(r)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid

Cat. No.: B591878
CAS No.: 171567-86-5
M. Wt: 175.184
InChI Key: CEFVHPDFGLDQKU-RXMQYKEDSA-N
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Description

(R)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid is a chiral α-amino acid derivative characterized by a methoxycarbonyl (MeO-CO-) group attached to the amino moiety of D-valine. This compound is structurally related to valine but modified to enhance its stability, solubility, or reactivity for applications in peptide synthesis, medicinal chemistry, and biochemical studies. The methoxycarbonyl group serves as a protective moiety for the amino group, preventing unwanted side reactions during synthetic processes . Its molecular formula is C₇H₁₃NO₄, with a molecular weight of 191.18 g/mol.

Properties

IUPAC Name

(2R)-2-(methoxycarbonylamino)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-4(2)5(6(9)10)8-7(11)12-3/h4-5H,1-3H3,(H,8,11)(H,9,10)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFVHPDFGLDQKU-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40651353
Record name N-(Methoxycarbonyl)-D-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171567-86-5
Record name N-(Methoxycarbonyl)-D-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid typically involves the esterification of the corresponding amino acid. One common method is the reaction of the amino acid with methanol in the presence of trimethylchlorosilane, which acts as a catalyst. This method is advantageous due to its mild reaction conditions and high yields .

Industrial Production Methods

Industrial production of ®-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid often employs large-scale esterification processes. These processes utilize similar reagents and conditions as laboratory-scale syntheses but are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems helps in achieving high throughput and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

®-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.

    Substitution: The amino group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and various substituted amino acids

Scientific Research Applications

®-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, which are crucial for binding to active sites. The methyl group provides hydrophobic interactions that enhance the compound’s affinity for its targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between (R)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid and analogous compounds:

Compound Name R-Group Modification Molecular Weight (g/mol) Key Properties/Applications
This compound Methoxycarbonyl (-CO-OCH₃) 191.18 Peptide synthesis, intermediate in drug design
N-Carbamoyl-D-valine () Carbamoyl (-CONH₂) 174.16 Metabolic studies, enzyme inhibition
(R)-2-((Boc-amino)methyl)-3-methylbutanoic acid () tert-Butoxycarbonyl (Boc, -CO-OtBu) 245.29 Solid-phase peptide synthesis (acid-labile protection)
(R)-2-((Cbz-amino)methyl)-3-methylbutanoic acid () Benzyloxycarbonyl (Cbz, -CO-OBn) 277.31 Peptide synthesis (hydrogenation-sensitive protection)
Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid () Fluorenylmethyloxycarbonyl (Fmoc) + hydroxyl 353.37 Orthogonal protection in peptide synthesis
(R)-2-((tert-Butoxycarbonyl)amino)-3-mercapto-3-methylbutanoic acid () Boc + thiol (-SH) 249.33 Thiol-mediated conjugation, redox studies

Key Differences

Protecting Group Stability :

  • The methoxycarbonyl group is less bulky than Boc or Fmoc, offering moderate stability under acidic conditions but susceptibility to nucleophilic attack. In contrast, Boc requires strong acids (e.g., TFA) for cleavage, while Fmoc is base-labile (e.g., piperidine) .
  • Cbz groups are removed via catalytic hydrogenation, making them incompatible with reducing environments .

Solubility and Reactivity :

  • The methoxycarbonyl derivative exhibits higher aqueous solubility compared to Boc- or Fmoc-protected analogs due to its polar carbonyl group. However, thiol-containing variants () show enhanced reactivity in disulfide bond formation .

Biological Interactions :

  • Carboxamide derivatives (e.g., 2CA3MBA in ) with cyclohexylcarbamoyl groups demonstrate stronger binding to Bovine Serum Albumin (BSA) due to hydrophobic interactions, whereas the methoxycarbonyl analog may exhibit weaker affinity .

Biochemical Interactions

  • Protein Binding: Carboxamide analogs like 2CA3MBA () showed ultrasonic velocity changes when interacting with BSA, suggesting conformational shifts.
  • Enzyme Inhibition : N-Carbamoyl-D-valine () has been studied for its role in inhibiting valine-processing enzymes, a property that could extend to methoxycarbonyl derivatives with optimized pharmacokinetics .

Pharmacological Potential

  • Prodrug Design : The methoxycarbonyl group’s hydrolytic lability under physiological conditions makes it a candidate for prodrug strategies, releasing active valine metabolites in vivo .

Biological Activity

(R)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid, often referred to as a methoxycarbonyl derivative of an amino acid, has garnered attention for its unique biological activities and potential applications in various fields, including pharmaceuticals and biochemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Methoxycarbonyl Group : Enhances solubility and reactivity.
  • Methyl Group : Influences hydrophobic interactions.
  • Amino Group : Participates in various biochemical interactions.

This compound is a chiral molecule, with its stereochemistry playing a critical role in its biological activity and interactions with molecular targets.

The biological activity of this compound is primarily mediated through its interactions with various enzymes and receptors. Its mechanism can be summarized as follows:

  • Enzyme Interactions : The methoxycarbonyl group can form hydrogen bonds with active sites of enzymes, enhancing substrate binding.
  • Receptor Binding : The compound may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways such as MAPK/ERK and PI3K/Akt/mTOR, which are crucial for cell proliferation and survival .
  • Metabolic Pathways : It is involved in metabolic processes, potentially acting as a substrate or inhibitor for specific metabolic enzymes.

1. Antimicrobial Activity

This compound has shown potential antimicrobial properties against various pathogens, including bacteria and viruses. Studies indicate its effectiveness in inhibiting growth in specific strains, suggesting applications in antibiotic development .

2. Anti-inflammatory Effects

Research has indicated that this compound may modulate inflammatory responses by influencing cytokine production and immune cell activation. This activity could be beneficial in treating inflammatory diseases .

3. Neuroprotective Properties

Preliminary studies suggest that this compound may have neuroprotective effects, potentially through the modulation of neuronal signaling pathways involved in neurodegenerative disorders .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial load at concentrations as low as 50 µg/mL, highlighting its potential as a novel antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies demonstrated that treatment with this compound reduced the expression of pro-inflammatory cytokines in activated macrophages. This suggests its potential use as an anti-inflammatory therapeutic agent.

Comparative Analysis

CompoundBiological ActivityMechanism
This compoundAntimicrobial, Anti-inflammatoryEnzyme inhibition, Receptor modulation
2-((Methoxycarbonyl)amino)-3-methylbutanoic acidLess potent due to different stereochemistrySimilar mechanisms but reduced affinity
2-((Methoxycarbonyl)amino)-3-ethylbutanoic acidVaries based on side chain lengthAltered binding properties

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